molecular formula C8H5BrClFN2 B1375058 4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1239720-20-7

4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole

Cat. No. B1375058
CAS RN: 1239720-20-7
M. Wt: 263.49 g/mol
InChI Key: PVDRARBUQFNRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole (BCFMB) is an organic compound belonging to the class of benzimidazoles. It is widely used in scientific research, as it has a wide range of applications in various fields. It is also used as a reagent in organic synthesis due to its high reactivity. BCFMB has been used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

  • Synthesis of Complex Chemical Structures :

    • A study detailed the synthesis of cis-1-[[6-chloro-3-[(2-chloro-3-thienyl)methoxy]-2,3-dihydrobenzo[b]thien-2-yl]methyl]1H-imidazole, representing a new class of azole antifungal agents. This research highlights the role of similar compounds in developing antifungal drugs (RaneDinanath et al., 1988).
  • Chemical Property Studies :

    • Another research focused on synthesizing 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate, investigating the effects of reaction formulas on product yield (Huang Jin-qing, 2009).
    • A study on the reaction of imidazole with 1-halogeno-2,4-dinitrobenzenes in aprotic solvents contributed to understanding aromatic nucleophilic substitution reactions in such environments (Akinyele et al., 1993).
  • Pharmacological Applications :

    • Research into the synthesis of fluorinated heterocyclic compounds for pharmacological screening included derivatives of (E)-6-chloro-5-fluoro-2-styryl-1H-benzo[d]imidazole, examining their antibacterial and antiinflammatory activities (Binoy et al., 2021).
    • A study on the synthesis of substituted fluorobenzimidazoles as inhibitors of 5‐lipoxygenase and soluble epoxide hydrolase explored their potential in anti‐inflammatory activity (Nandha et al., 2018).

properties

IUPAC Name

4-bromo-2-chloro-6-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFN2/c1-13-6-3-4(11)2-5(9)7(6)12-8(13)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDRARBUQFNRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC(=C2)F)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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